O-Propyl-L-tyrosine
Overview
Description
O-Propyl-L-tyrosine is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the substitution of a propyl group at the hydroxyl position of the tyrosine molecule L-tyrosine itself plays a crucial role in the biosynthesis of proteins and is a precursor to several important neurotransmitters and hormones
Mechanism of Action
Target of Action
O-Propyl-L-Tyrosine is a derivative of the amino acid L-Tyrosine . L-Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It is a precursor of important bioactive compounds such as epinephrine, thyroid hormones, and melanin . The primary targets of this compound are likely to be similar to those of L-Tyrosine.
Mode of Action
It is known that l-tyrosine derivatives can be used as prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. In the case of this compound, it is likely that the compound interacts with its targets in a similar manner to L-Tyrosine, but with modifications due to the presence of the propyl group .
Biochemical Pathways
L-Tyrosine is involved in several biochemical pathways. It is a precursor for the synthesis of proteins, neurotransmitters, and hormones . Derivatives of L-Tyrosine, such as this compound, may affect these pathways. For example, they could potentially influence the synthesis of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and other important functions .
Pharmacokinetics
It is known that l-tyrosine and its derivatives can be used as prodrugs . . Therefore, it is likely that this compound has been designed to optimize these properties.
Result of Action
For example, it may affect protein synthesis, neurotransmission, and hormone production .
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the individual taking the drug . For example, the effectiveness of this compound could potentially be affected by the individual’s diet, age, sex, health status, and genetic makeup.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl-L-tyrosine typically involves the alkylation of L-tyrosine. One common method is the O-alkylation reaction, where L-tyrosine reacts with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
O-Propyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The propyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce amines.
Scientific Research Applications
O-Propyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It serves as a probe for studying protein interactions and enzyme activities, particularly those involving tyrosine residues.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including as prodrugs for L-tyrosine.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine Methyl Ester: Similar in structure but with a methyl group instead of a propyl group.
L-Tyrosine Ethyl Ester: Contains an ethyl group at the hydroxyl position.
L-Tyrosine n-Butyl Ester: Features a butyl group substitution.
Uniqueness
O-Propyl-L-tyrosine is unique due to its specific propyl substitution, which can confer different physicochemical properties and biological activities compared to its methyl, ethyl, and butyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-propoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDNDXOANCQXPD-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315565 | |
Record name | O-Propyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32795-53-2 | |
Record name | O-Propyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32795-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Propyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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